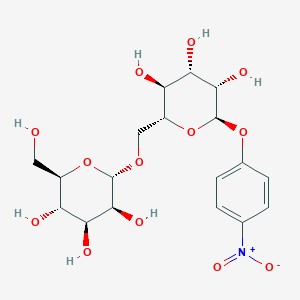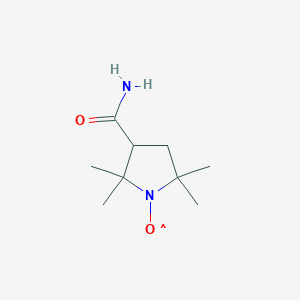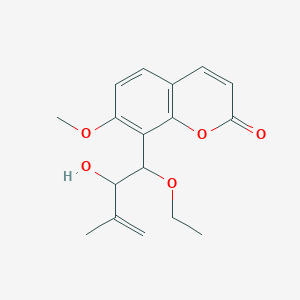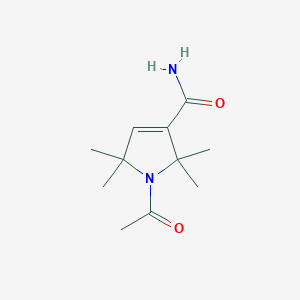
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrroline and pyrrole derivatives involves innovative methods that could be adapted for 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. For instance, a one-pot two-step protocol has been described for the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, showcasing a method that might be relevant for synthesizing similar structures. This process is characterized by its broad substrate scope, good functional group tolerance, and yields a diverse range of products in good to high yields (Kanova et al., 2021).
Molecular Structure Analysis
Understanding the molecular structure of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide involves detailed analysis of its core components and electronic configuration. While specific studies on this compound's molecular structure are scarce, research on similar compounds provides insights into potential analysis methods. For example, spectral analysis and structural elucidation of related compounds have been conducted through experimental studies and quantum chemical calculations, offering a model for analyzing our compound of interest (Rawat & Singh, 2014).
Chemical Reactions and Properties
The chemical reactivity and potential reactions of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide can be inferred from studies on similar compounds. For instance, novel three-component reactions have been developed for the synthesis of related pyrrole derivatives, highlighting the compound's potential for participating in complex chemical reactions and forming new compounds with significant pharmacological interest (Mohammadi et al., 2017).
Physical Properties Analysis
The physical properties of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, such as melting point, solubility, and stability, are crucial for understanding its behavior under various conditions. Although direct studies on this compound are limited, examining the physical properties of structurally related compounds can provide valuable insights.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various chemical conditions, and potential for forming derivatives, are essential for comprehensively understanding 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. Research on analogous compounds, such as the synthesis and properties of fluorescence dyes based on pyrazolo[3,4-b]pyridine-based coumarin chromophores, could offer a foundation for investigating the chemical properties of our compound of interest (Chen et al., 2012).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research has explored the synthesis of various pyrroline and pyrrolidine derivatives, focusing on compounds with potential pharmacological applications. For instance, the synthesis of new 1H-1-pyrrolylcarboxamides has been reported, highlighting the pharmacological interest in these compounds due to their chemical structures and potential biological activities (Bijev, Prodanova, & Nankov, 2003). Additionally, methods involving ultrasound-accelerated amide coupling reactions have been developed for the synthesis of 1-acetyl-3-carboxamide-β-carboline derivatives, showcasing the efficiency of modern synthesis techniques in producing compounds of biological importance (Sharma, Kumari, Sharma, Bhagat, & Bhagat, 2017).
Aromatic Compound Analysis and Biosynthesis
The compound 2-acetyl-1-pyrroline (2-AP), closely related to 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, has been identified as a major flavor compound in aromatic rice varieties. Studies into its biosynthetic mechanisms have revealed the involvement of precursor compounds such as Delta1-pyrroline-5-carboxylic acid and methylglyoxal, suggesting complex biochemical pathways in the formation of aroma compounds in plants (Huang, Teng, Chang, Chuang, Ho, & Wu, 2008). Further research into the augmentation of 2-acetyl-1-pyrroline in scented indica rice through Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS) gene transformation indicates the potential for genetic approaches to enhance desirable traits in crops (Kaikavoosi, Kad, Zanan, & Nadaf, 2015).
Antioxidant and Cardioprotective Properties
The targeted antioxidant properties of N-[(tetramethyl-3-pyrroline-3-carboxamido)propyl]phthalimide and its nitroxide metabolite have been investigated for their potential in preventing postischemic myocardial injury. These studies suggest that compounds derived from pyrrolidine and pyrroline structures may possess significant therapeutic potential in cardiovascular medicine, with evidence indicating their efficacy in scavenging reactive oxygen species and protecting against oxidative damage (Shankar, Hideg, Zweier, & Kuppusamy, 2000).
Flavor Compound Quantification in Food Products
Analytical methods have been developed for the quantification of 2-acetyl-1-pyrroline in rice, a compound closely related to the topic of interest, demonstrating the importance of these compounds in food science. Techniques such as stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry have been utilized to measure concentrations of flavor compounds in aromatic rice varieties, underscoring the role of chemical analysis in understanding food quality and characteristics (Maraval, Şen, Agrebi, Menut, Morère, Boulanger, Gay, Mestres, & Gunata, 2010).
Safety And Hazards
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation6.
Orientations Futures
The future directions of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide are not well-documented. However, it is known that 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl, a related compound, can be used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal, as a starting material in the synthesis of nitroxide based polyethers possessing charge transport properties, and as a nitroxide imaging probe applicable for EPR imaging of brain diseases in animal models3.
Propriétés
IUPAC Name |
1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(14)13-10(2,3)6-8(9(12)15)11(13,4)5/h6H,1-5H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLKBXBCPPDBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)C(=O)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400528 | |
| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide | |
CAS RN |
887352-22-9 | |
| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



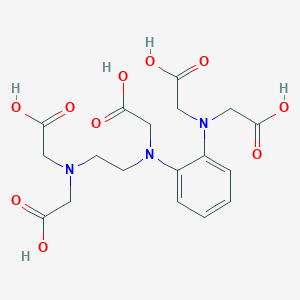
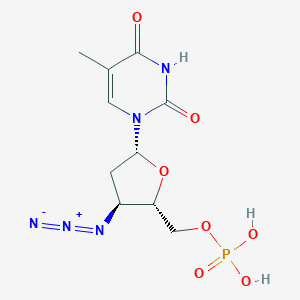
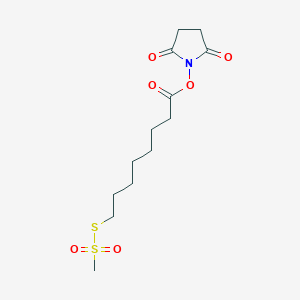
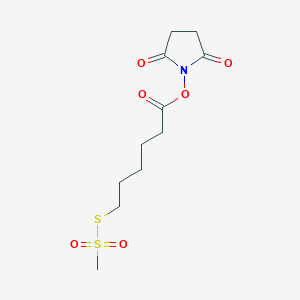

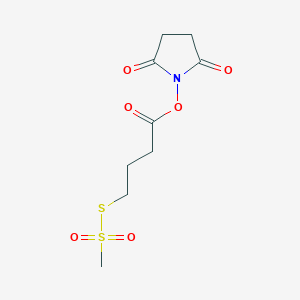
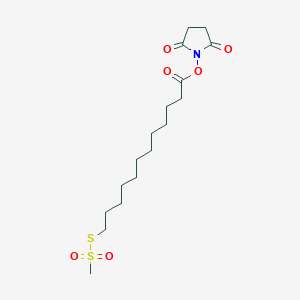
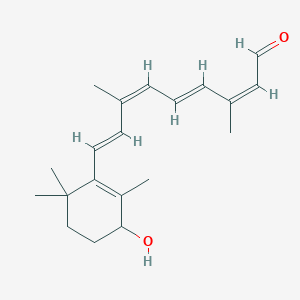
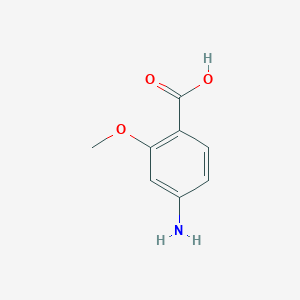
![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
